molecular formula C11H11BrN2 B8152340 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8152340
M. Wt: 251.12 g/mol
InChI Key: IVOPSZDQFIEPJP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a cyclopropylmethyl group at the N1 position (CAS: 1255145-27-7). Its molecular formula is C₁₁H₁₁BrN₂, with a molecular weight of 251.13 g/mol .

For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with cyclopropylmethyl bromide under basic conditions to yield the title compound, similar to the synthesis of 1-benzyl and 1-butyl derivatives .

Applications: Pyrrolo[2,3-b]pyridines are explored as kinase inhibitors (e.g., FGFR1), where substituents at N1 and the 5-position modulate activity . The cyclopropylmethyl group may enhance metabolic stability and binding affinity compared to simpler alkyl chains.

Properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-5-9-3-4-14(7-8-1-2-8)11(9)13-6-10/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOPSZDQFIEPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=CC(=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a brominated pyridine derivative with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various arylated derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-b]pyridines.

Scientific Research Applications

5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects at the N1 Position

The N1 substituent influences steric bulk, lipophilicity, and metabolic stability. Key comparisons include:

Compound Name N1 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine Cyclopropylmethyl 251.13 Potential kinase inhibitor; balanced lipophilicity
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Methyl 211.06 Simpler synthesis; lower steric hindrance
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) Benzyl 287.15 Increased lipophilicity; potential for π-π interactions
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Triisopropylsilyl 397.34 Bulky group; may hinder enzymatic degradation

Key Observations :

  • Methyl (22) : Lower molecular weight and simpler structure but may lack metabolic stability.
  • Benzyl (9) : Enhanced aromatic interactions but higher lipophilicity, which could reduce solubility.

Substituent Effects at the 5-Position

The 5-bromo group is a common handle for further functionalization. Comparisons with other 5-substituted derivatives:

Compound Name 5-Substituent Biological Activity Reference
This compound Bromine Intermediate for Suzuki couplings
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) 3,4-Dimethoxyphenyl Enhanced FGFR inhibition via H-bonding
5-Phenyl-3-nicotinamide-1H-pyrrolo[2,3-b]pyridine (8a) Phenyl Improved potency in kinase assays

Key Observations :

  • The 5-bromo group facilitates cross-coupling reactions (e.g., with boronic acids) to introduce aryl or heteroaryl groups, as seen in compounds 21e and 8a .
  • Electron-withdrawing groups (e.g., bromine) may stabilize the core structure, while electron-donating groups (e.g., dimethoxyphenyl) enhance target binding .

Positional Isomerism and Ring Substitution

Variations in substitution patterns significantly alter properties:

Compound Name Substitution Pattern Key Differences Reference
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Ethyl at C2 Altered electronic effects; reduced N1 reactivity
5-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Cyclopropyl at C2 Strain-induced reactivity at C2 vs. N1
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Halogens at C3 and C5 Dual halogenation for sequential functionalization

Key Observations :

  • Substitution at C2 (e.g., ethyl or cyclopropyl) shifts reactivity away from the N1 position, limiting derivatization opportunities .
  • Multi-halogenated derivatives (e.g., 3-bromo-5-iodo) enable site-selective modifications .

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